Home > Products > Building Blocks P14409 > 2-Methylimidazo[1,2-A]pyridine
2-Methylimidazo[1,2-A]pyridine - 934-37-2

2-Methylimidazo[1,2-A]pyridine

Catalog Number: EVT-293338
CAS Number: 934-37-2
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acids

Compound Description: These compounds are a series of derivatives of 2-methylimidazo[1,2-a]pyridine, characterized by the presence of a carboxylic acid group at the 3-position of the imidazo[1,2-a]pyridine ring. They were synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities.

2-Methylimidazo[1,2-a]pyridine-3-acetic Acids

Compound Description: This is a series of methyl-substituted derivatives of 2-Methylimidazo[1,2-A]pyridine, characterized by the presence of an acetic acid group at the 3-position of the imidazo[1,2-a]pyridine ring. They were synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities.

8-[[2,6-Dichloro-3-[N-methyl-N-[(E)-(substituted)acryloylglycyl]amino]benzyl]oxy]-2-methylimidazo[1,2-a]pyridines

Compound Description: This class of compounds represents a series of non-peptide bradykinin B2 receptor antagonists, characterized by a complex structure featuring a central 2-methylimidazo[1,2-a]pyridine moiety with various substitutions. Notably, they are the first orally active non-peptide antagonists of this receptor. Optimization of this structure led to the development of FR173657 (a clinical candidate) through modifications of the terminal glycine portion and the imidazo[1,2-a]pyridine moiety.

3-Halo-8-[[3-(N-acylglycyl-N-methylamino)-2,6-dichlorobenzyl]oxy]-2-methylimidazo[1,2-a]pyridines

Compound Description: This series represents an advancement in the development of orally active non-peptide bradykinin B2 receptor antagonists. The structural modification involves the introduction of a halogen atom at the 3-position of the imidazo[1,2-a]pyridine ring, along with an 8-[[3-(N-acylglycyl-N-methylamino)-2, 6-dichlorobenzyl]oxy] substituent. This modification aimed to address the species difference in binding affinity between guinea pig and human B2 receptors observed in earlier compounds.

3-Bromo-8-[2,6-dichloro-3-[N-[(E)-4-(N,N-dimethylcarbamoyl)cinnamidoacetyl]-N-methylamino]benzyloxy]-2-methylimidazo[1,2-a]pyridine hydrochloride (FR167344)

Compound Description: FR167344 is a significant derivative of 2-Methylimidazo[1,2-A]pyridine, identified as the first clinical candidate within the series of non-peptide bradykinin B2 receptor antagonists. It exhibits nanomolar IC50 values for both guinea pig ileum and human A-431 cells (expressing B2 receptors). This compound demonstrates potent in vivo antagonistic activity against bradykinin-induced bronchoconstriction in guinea pigs.

8-[3-[N-[(E)-3-(6-Acetamidopyridin-3-yl)acryloylglycyl]-N-methylamino]-2,6-dichlorobenzyloxy]-2-methylquinoline (FR173657)

Compound Description: FR173657 represents another important milestone as a potent and selective non-peptide bradykinin B2 receptor antagonist. It emerged from modifying the imidazo[1,2-a]pyridine moiety in previous compounds. FR173657 demonstrates high affinity for the B2 receptor and effectively inhibits bradykinin-induced phosphatidylinositol hydrolysis.

3-Cyano-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine

Compound Description: This compound, a derivative of 2-Methylimidazo[1,2-A]pyridine, was central to understanding the relationship between conformation and antiulcer activity. Research suggested that this molecule could adopt either a "folded" or "extended" conformation. Subsequent studies on rigid analogs indicated that the "extended" conformation is crucial for antiulcer activity.

8,9-Dihydro-2-methyl-9-phenyl-7H-imidazo[1,2-a]pyrano[2,3-c]pyridine-3-acetonitrile

Compound Description: This compound is a rigid tricyclic analog of 3-cyano-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine, designed to mimic the "extended" conformation of the latter. Notably, this compound exhibited an antiulcer profile comparable to the prototype, confirming the importance of the "extended" conformation for activity.

3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a)

Compound Description: 2a, a derivative of 2-Methylimidazo[1,2-A]pyridine, was identified as a novel PI3K p110α inhibitor with an IC50 of 0.67 μM. Subsequent optimization of substituents led to compounds with over 300-fold increased potency in p110α inhibition.

8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3- yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine (19c)

Compound Description: 19c represents a 2-Methylimidazo[1,2-A]pyridine derivative investigated for its potential antiulcer properties. While it did not show significant antisecretory activity, it exhibited notable cytoprotective effects in both ethanol and HCl-induced ulcer models, comparable to the known cytoprotective agent SCH-28080.

5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-α]pyridine-8-carboxamide (CJ-033,466)

Compound Description: CJ-033,466 is a potent and selective 5-HT4 receptor partial agonist, demonstrating superior in vitro and in vivo pharmacological profiles compared to other 5-HT4 agonists. In conscious dogs, CJ-033,466 effectively stimulated gastric antral motility and accelerated gastric emptying in a gastroparesis model.

3-(2-methylimidazo[1,2-a]pyridine-3-yl)-4-nonsubstituted/substituted-5-mercapto-4H-1,2,4-triazoles

Compound Description: This series comprises several 3-(2-methylimidazo[1,2-a]pyridine-3-yl)-4-nonsubstituted/substituted-5-mercapto-4H-1,2,4-triazoles synthesized and evaluated alongside the thiazoline derivatives mentioned above for their anticonvulsant potential.

N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Compound Description: This compound, a derivative of 2-Methylimidazo[1,2-A]pyridine, is patented for its potential use in treating and/or preventing cardiovascular diseases. The patent highlights the preparation methods and potential medical applications of this compound, particularly in the context of pharmaceutical formulations.

3-Hydroxy-2-methylimidazo[1,2-a]pyridine

Compound Description: This compound is a model luciferin compound studied for its bioluminescent properties. Interestingly, it shows biological activity with both Oplophorus and Cypridina luciferases, enzymes involved in bioluminescence reactions in marine organisms. This finding suggests that a pyrazine structure, initially considered essential for activity with Cypridina luciferase, is not an absolute requirement.

Overview

2-Methylimidazo[1,2-a]pyridine is a heterocyclic organic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its biological activity, particularly as a potential carcinogen and its role in various synthetic methodologies. It has been identified in cooked meats and is known for its mutagenic properties, which raises concerns regarding its presence in food products.

Source

The compound is primarily synthesized through various chemical reactions involving 2-aminopyridine derivatives. It can also be found as a byproduct in the cooking of certain meats, where it forms during high-temperature cooking processes such as grilling or frying.

Classification

2-Methylimidazo[1,2-a]pyridine is classified as a heterocyclic aromatic compound. It contains both nitrogen and carbon atoms in its ring structure, making it part of the broader class of nitrogen-containing heterocycles. Its structure contributes to its reactivity and biological properties.

Synthesis Analysis

Methods

The synthesis of 2-methylimidazo[1,2-a]pyridine can be achieved through several methods:

  1. Condensation Reactions: Traditional methods involve the condensation of 2-aminopyridines with various electrophiles, such as aldehydes or ketones, often under elevated temperatures.
  2. Catalytic Methods: Recent advancements include copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which allows for a broad range of functional group compatibility .
  3. Microwave-Assisted Synthesis: This method enhances reaction rates and yields, enabling rapid formation of the compound without the need for solvents .
  4. Aqueous Synthesis: A notable method involves synthesizing methylimidazo[1,2-a]pyridines in aqueous conditions without deliberate catalysts, showcasing a more environmentally friendly approach .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. For example, using a sealed tube at high temperatures can significantly enhance the reaction efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 2-methylimidazo[1,2-a]pyridine includes:

  • Molecular Formula: C_8H_8N_2
  • Molecular Weight: Approximately 148.16 g/mol
  • Structural Features: The compound features a fused imidazole ring with a methyl group at the second position relative to the nitrogen atom.

Data

X-ray crystallography has been employed to confirm the structural integrity of synthesized compounds, providing insights into their three-dimensional arrangements and confirming their purity .

Chemical Reactions Analysis

Reactions

2-Methylimidazo[1,2-a]pyridine participates in various chemical reactions:

  1. Halogenation: The compound reacts with molecular bromine and iodine to form halogenated derivatives, which have shown antimicrobial properties against various bacteria .
  2. Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles in substitution reactions, allowing for further functionalization of the molecule.
  3. Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocycles.

Technical Details

The halogenation process typically requires controlled conditions to prevent over-reaction and ensure selectivity towards desired products.

Mechanism of Action

The mechanism by which 2-methylimidazo[1,2-a]pyridine exerts its biological effects involves:

  • DNA Interaction: The compound can form adducts with DNA, leading to mutations that may initiate carcinogenesis.
  • Enzyme Inhibition: Certain derivatives have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), suggesting potential therapeutic applications against cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of aromatic compounds; can undergo electrophilic aromatic substitution.
  • Stability: Generally stable under normal conditions but sensitive to strong oxidizing agents.

Relevant data from studies indicate that variations in substituents on the imidazo ring can significantly affect both physical properties and biological activities.

Applications

Scientific Uses

  1. Pharmaceutical Research: Due to its biological activity, 2-methylimidazo[1,2-a]pyridine serves as a lead compound in developing new anticancer drugs targeting CDKs.
  2. Toxicology Studies: Its role as a potential carcinogen makes it an important subject for studies assessing food safety and mutagenicity.
  3. Synthesis of Derivatives: The compound is used as a building block for synthesizing more complex heterocyclic compounds with various biological activities.

Properties

CAS Number

934-37-2

Product Name

2-Methylimidazo[1,2-A]pyridine

IUPAC Name

2-methylimidazo[1,2-a]pyridine

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3

InChI Key

BZACBBRLMWHCNM-UHFFFAOYSA-N

SMILES

CC1=CN2C=CC=CC2=N1

Canonical SMILES

CC1=CN2C=CC=CC2=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.